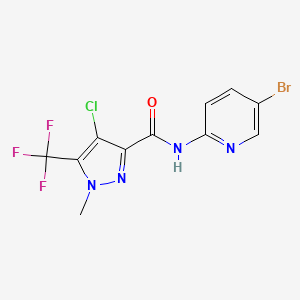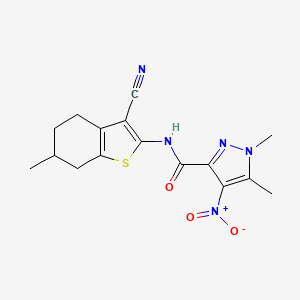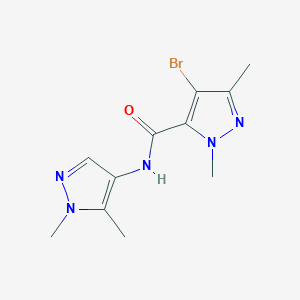
N-(5-bromopyridin-2-yl)-4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromopyridyl group, a chloromethyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Bromination and Chlorination: The bromopyridyl and chloromethyl groups can be introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromopyridyl and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery and development.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that promote cancer cell growth and survival. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-BROMO-2-PYRIDINYL)-2-(2-HYDROXYPHENOXY)ACETAMIDE: This compound shares the bromopyridyl group but differs in the presence of a hydroxyphenoxy group and an acetamide moiety.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound contains a bromo group and a carboxamide group but differs in the presence of a thiophene ring and a formyl group.
Properties
Molecular Formula |
C11H7BrClF3N4O |
|---|---|
Molecular Weight |
383.55 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H7BrClF3N4O/c1-20-9(11(14,15)16)7(13)8(19-20)10(21)18-6-3-2-5(12)4-17-6/h2-4H,1H3,(H,17,18,21) |
InChI Key |
MRFNRZXDYATCSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=NC=C(C=C2)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(benzyloxy)benzamide](/img/structure/B10960608.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960623.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960631.png)
![2-(difluoromethoxy)-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10960635.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10960638.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960640.png)

![4-[(4-bromophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B10960654.png)
![4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960661.png)

![4-bromo-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960677.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10960684.png)
![(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone](/img/structure/B10960692.png)
